3-(Propylamino)propanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(propylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-4-8-5-3-6(7)9/h8H,2-5H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUKDAUOIBDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Broader Class of Aminoamide Compounds and Their Derivatives
Aminoamides are characterized by the presence of both an amine and an amide functional group. This dual functionality imparts a unique set of chemical properties, allowing for a wide range of potential interactions and reactions. 3-(Propylamino)propanamide is specifically a secondary aminoamide, where the nitrogen of the amide group is attached to one hydrogen and one organic substituent. Its structure consists of a propanamide backbone with a propylamino group attached to the third carbon.
The versatility of the aminoamide scaffold allows for the synthesis of a multitude of derivatives with varied properties. For instance, altering the substituents on the amino and amide groups can significantly impact the molecule's polarity, solubility, and biological activity. Research into propanamide derivatives has been driven by their potential applications in medicinal chemistry, where the amide functional group offers stability and the potential for biological interactions.
Derivatives of this compound and related structures have been investigated for various applications. For example, some propanamide derivatives have shown potential as antimicrobial agents, while others have been explored for their anticancer properties. smolecule.com The specific placement of the amino group, as in the beta-position in this compound (making it a derivative of β-alanine), can lead to unique biochemical properties compared to the more common α-amino acids. This structural nuance is a key area of interest in the design of novel bioactive molecules.
Historical Perspective and Significance in Academic Research of Aminoamide Scaffolds
The history of aminoamide research is closely intertwined with the development of local anesthetics. The quest for alternatives to cocaine in the late 19th and early 20th centuries led to the synthesis of numerous amino ester and, subsequently, aminoamide local anesthetics. nih.gov Compounds like procaine (B135) and lidocaine, which feature an amino group and an amide linkage, marked a significant advancement in the field, offering reduced toxicity compared to their predecessors. nih.govresearchgate.net This historical context established the importance of the aminoamide scaffold in medicinal chemistry.
Over the decades, research has expanded beyond local anesthetics to explore other therapeutic areas. For example, functionalized amino acids (FAAs) and α-aminoamides (AAAs) have been identified as two important classes of antiepileptic drugs. epa.gov Researchers have even created hybrid compounds by merging the structural features of FAAs and AAAs, resulting in molecules with significant anticonvulsant activities. epa.govresearchgate.net These studies underscore the enduring significance of the aminoamide framework in the development of new therapeutic agents. The ability to systematically modify the structure of aminoamides has allowed scientists to fine-tune their pharmacological properties, leading to the discovery of compounds with improved efficacy and selectivity for various biological targets. mdpi.com
Current Research Landscape and Identified Gaps in Understanding 3 Propylamino Propanamide
Established Synthetic Routes for this compound and its Derivatives
The formation of the amide bond in this compound can be achieved through several established synthetic methodologies. These routes often involve the reaction of a carboxylic acid or its derivative with an amine.
Condensation Reactions Utilizing Amine and Carboxylic Acid Derivatives
A classical and straightforward approach to synthesizing propanamide derivatives, including this compound, is through the direct amidation of propionic acid or its derivatives with propylamine (B44156). This condensation reaction typically involves heating the reactants, often with a mechanism to remove water and drive the reaction equilibrium towards the formation of the amide. For instance, propanamide can be prepared by the condensation reaction between urea (B33335) and propanoic acid. wikipedia.org Another method involves the dehydration of ammonium (B1175870) propionate. wikipedia.org
A more targeted synthesis involves the nucleophilic substitution of a halogenated propanamide with propylamine. For example, starting with a 3-chloropropanamide derivative and refluxing it with propylamine in a dry aprotic solvent like benzene (B151609) for several hours can yield the desired this compound.
Derivatives of this compound can also be synthesized using multi-step procedures. For example, β-alanine can be reacted with benzoyl chloride in the presence of a base to form 3-benzamido propionic acid. scholarsresearchlibrary.com This intermediate can then be converted to an acid chloride and subsequently reacted with various amines to produce a range of amide derivatives. scholarsresearchlibrary.com
Carbodiimide-Mediated Coupling Approaches for Amide Bond Formation
Carbodiimide coupling agents are widely used to facilitate the formation of amide bonds by activating the carboxylic acid group. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective for this purpose. evitachem.com This method is particularly useful for coupling N-protected amino acids with amines, often with minimal racemization. acs.org The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the coupling reaction and suppress side reactions.
Thermal Amidation Strategies Under Controlled Conditions
Thermal amidation offers a direct method for forming amide bonds by heating a carboxylic acid and an amine. This approach can be performed under neat conditions (without a solvent), and often involves the use of molecular sieves to remove the water formed during the reaction, thereby driving the equilibrium towards the product. The reaction mechanism proceeds through an ammonium carboxylate intermediate, which then dehydrates to form the amide. Temperatures for this method can range from 120°C to 160°C.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in amide bond formation. This technique offers rapid heating and high selectivity. One microwave-assisted approach involves the ring-opening of a guanidinosuccinimide derivative with propylamine, followed by cyclocondensation. This method can produce derivatives of this compound in good yields with reaction times of 20-30 minutes at temperatures between 160-180°C. Another microwave-assisted, one-pot synthesis can yield up to 95% of the desired product in as little as 10-30 minutes at 140°C.
Optimization of Reaction Conditions for Enhanced Yield and Purity of Aminoamide Compounds
The yield and purity of this compound and its derivatives are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalysts is crucial for achieving the desired outcome. smolecule.com
Influence of Solvent Systems and Temperature Profiles
The choice of solvent can significantly impact the reaction rate and yield. For instance, in microwave-assisted synthesis, acetonitrile (B52724) has been found to be a superior solvent compared to ethanol, water, and ethyl acetate, providing higher yields. In other amidation reactions, aprotic solvents like benzene are used to facilitate nucleophilic substitution.
Temperature is another critical factor. Direct amidation reactions often require elevated temperatures, ranging from 80°C to 210°C, to proceed at a reasonable rate. However, in some cases, lower temperatures are preferred to minimize side reactions and epimerization, especially when dealing with chiral compounds. scielo.br For example, the alkylation of a chiral amide was carried out at -78°C to ensure high diastereoselectivity. scielo.br
The following interactive table summarizes the impact of different solvents and temperatures on the yield of a microwave-assisted synthesis of a this compound derivative.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | EtOH | 180 | 25 | 27 |
| 2 | H₂O | 180 | 25 | 28 |
| 3 | AcOEt | 180 | 25 | 64 |
| 4 | MeCN | 180 | 25 | 75 |
| 5 | MeCN | 170 | 25 | 79 |
This data clearly indicates that acetonitrile at 170°C provides the optimal conditions for this specific reaction, yielding 79% of the product.
Catalytic and Additive Effects in Amide Synthesis
The synthesis of amides, including this compound, can be significantly influenced by the use of catalysts and additives. These agents can enhance reaction rates, improve yields, and promote selectivity.
Boron-based catalysts, for instance, have been explored for direct amidation reactions. ucl.ac.uk Borate esters can facilitate the formation of the amide bond between a carboxylic acid and an amine. ucl.ac.uk This methodology is applicable to a wide range of amides and is particularly noted for its use with unprotected amino acids. ucl.ac.uk Mechanistic studies, including kinetic and NMR analysis, have been conducted to understand the pathways of these boron-catalyzed amidations. ucl.ac.uk
In some synthetic routes, additives are crucial for achieving high yields. For example, microwave-assisted one-pot synthesis of related compounds has shown that the choice of additive can dramatically affect the outcome, with yields of up to 95% being reported.
Use of Continuous Flow Reactors and Advanced Purification
Continuous flow chemistry offers a modern alternative to traditional batch processing for the synthesis of amides like this compound. rsc.orgnih.gov This technology provides several advantages, including enhanced reaction rates and improved safety by utilizing small reaction volumes. nih.gov Continuous flow systems allow for the sequential transformation of a mobile scaffold, which can streamline multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs) and natural products. rsc.org The integration of in-line purification techniques within a continuous flow setup can further improve efficiency by eliminating the need for isolating and purifying intermediates between reaction steps. mdpi.com For instance, the synthesis of certain amides has been shown to improve yields to 78% in continuous flow reactors. vulcanchem.com
Advanced purification techniques are essential for isolating this compound and its derivatives to the required purity. Post-synthesis purification often involves methods like column chromatography or recrystallization. For example, recrystallization in ethanol-water mixtures has been used to enhance the yield of related compounds. In industrial settings, distillation and crystallization are common advanced purification techniques employed to optimize reaction conditions and improve the final product yield.
Derivatization Strategies and Functional Group Modifications of this compound Scaffolds
The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. ucl.ac.ukgoogle.com These modifications are often pursued to explore and optimize the biological activity of the resulting compounds. Current time information in Bangalore, IN.
Synthesis of Analogous N-Substituted Propanamide Derivatives
A primary strategy for derivatization involves the synthesis of analogous N-substituted propanamide derivatives. Current time information in Bangalore, IN.nih.govresearchgate.netmdpi.comsmolecule.comresearchgate.netmdpi.com This can be achieved through various synthetic routes. One common method is the nucleophilic substitution of a halogenated propanamide intermediate with a desired amine. For example, refluxing 3-chloro-N-substituted propionamide (B166681) derivatives with an amine in an aprotic solvent like dry benzene can yield the corresponding N-substituted propanamide.
Another approach involves the alkylation of a parent normetazocine structure with different amides to generate a series of N-substituted derivatives. mdpi.com The nature of the N-substituent, including its size, hydrophobicity, and electronic properties, can be systematically varied to study its impact on the pharmacological profile of the resulting opioid ligands. mdpi.com
The synthesis of these derivatives often requires multi-step procedures. For instance, the preparation of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives involves a three-step process starting from the reaction of a substituted benzoxazole (B165842) with chloropropionyl chloride, followed by reaction with various secondary amines. researchgate.net
The following table summarizes some examples of synthesized N-substituted propanamide derivatives.
| Derivative Name | Starting Materials | Key Reagents/Conditions | Reference |
| N-tert-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide analogs | 3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide | N-substitution | nih.gov |
| (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives | Indole-3-propionic acid, various (1H-indol-3-yl)alkylamines | DCC, HOBt | researchgate.net |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide | N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-chloropropanamide, various secondary amines | Benzene, reflux | researchgate.net |
| cis-(-)-N-Normetazocine-derived ligands | cis-(-)-N-normetazocine, various amides (e.g., 3-chloro-N-pyridin-2-ylpropanamide) | NaHCO3, KI, DMF | mdpi.com |
Introduction of Diverse Chemical Moieties for Structure-Activity Relationship (SAR) Studies
The introduction of diverse chemical moieties onto the this compound scaffold is a key strategy in structure-activity relationship (SAR) studies. ucl.ac.ukgoogle.comCurrent time information in Bangalore, IN. These studies aim to understand how specific structural features influence the biological activity of a compound, which is crucial for the design of more potent and selective therapeutic agents.
For example, in the development of central nervous system agents, new analogs of N-tert-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide were synthesized to evaluate their receptor affinities. nih.gov It was found that the volume of the amide substituents critically influenced the 5-HT2A receptor affinity. nih.gov
In the context of opioid analgesics, SAR studies on cis-(−)-N-normetazocine-derived ligands have explored the importance of the N-substituent's properties. mdpi.com Modifications to the aromatic ring and the linker length have been shown to affect the affinity and selectivity for different opioid receptors. mdpi.com For instance, electron-rich and electron-deficient rings were found to be favorable for MOR affinity when a propanamide group was used as the linker. mdpi.com
Similarly, in the design of cholesteryl ester transfer protein (CETP) inhibitors, novel 3-(3,4-dichlorophenyl)(4-substituted benzyl)amino)propanamides were synthesized based on pharmacophore models to evaluate their biological activity. google.com
The following table provides examples of how different chemical moieties have been introduced for SAR studies.
| Target | Moiety Introduced | Purpose of Modification | Reference |
| 5-HT1A, 5-HT2A, alpha 1 receptors | Various N-substituents on a phenylpropanamide core | To study the effect of substituent volume on receptor affinity. | nih.gov |
| Opioid receptors | Electron-rich and electron-deficient aromatic rings, varied linker lengths | To evaluate the influence of electronic and steric properties on receptor binding and selectivity. | mdpi.com |
| Cholesteryl ester transfer protein (CETP) | Substituted benzyl (B1604629) groups | To design novel inhibitors based on a pharmacophore model. | google.com |
| HIV nonnucleoside reverse transcriptase | Meta substitution on the A-ring and para substitution on the C-ring of benzophenone (B1666685) analogs | To explore hydrophobic regions in the binding pocket and improve potency. | acs.org |
Investigation of Chemical Reactivity and Transformation Pathways of this compound
The chemical reactivity of this compound is largely dictated by its functional groups: a secondary amine and a primary amide. These groups allow the molecule to participate in a variety of chemical transformations.
Oxidation and Reduction Characteristics
The this compound molecule can undergo both oxidation and reduction reactions.
Oxidation: The compound can be oxidized to form the corresponding amides and carboxylic acids. Common oxidizing agents like potassium permanganate (B83412) can be used for this purpose. The secondary amino group is also susceptible to oxidation.
Reduction: Reduction of the amide group in this compound would typically yield the corresponding primary amine. A common reducing agent for this transformation is lithium aluminum hydride.
The specific products of these reactions will depend on the reagents and conditions used.
Nucleophilic Substitution Reactions Involving the Amine Moiety
The amine functional group in this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of various substituents and the synthesis of more complex molecules. The lone pair of electrons on the nitrogen atom of the secondary amine makes it a competent nucleophile, capable of attacking electrophilic centers.
One of the primary synthetic routes to this compound itself involves a nucleophilic substitution reaction. This is typically achieved by reacting a halo-propanamide, such as 3-chloropropanamide, with propylamine. In this SN2 reaction, the propylamine acts as the nucleophile, displacing the halide to form the desired product. The reaction is often carried out under reflux conditions in an aprotic solvent like dry benzene.
The general mechanism involves the attack of the nucleophilic amine on the electrophilic carbon atom bearing the leaving group (e.g., a halogen). This leads to the formation of a transition state where the new C-N bond is forming and the C-halogen bond is breaking. The reaction is completed by the departure of the leaving group.
The amine moiety of this compound can also undergo further nucleophilic substitution reactions. For instance, it can react with various electrophiles. Acylation reactions with acyl chlorides or anhydrides can occur at the amine, although the amide nitrogen can also compete under certain conditions. smolecule.com Alkylation reactions on the amine nitrogen are also possible, which could alter the compound's biological properties. smolecule.com
The reactivity of the amine as a nucleophile is influenced by steric hindrance around the nitrogen atom and the electronic properties of the rest of the molecule. The propyl group provides some steric bulk, which may modulate its reactivity compared to less substituted amines.
Hydrolytic Stability and Degradation Compound Identification
The hydrolytic stability of this compound is a critical factor, particularly in aqueous environments or biological systems. The amide bond within the molecule is susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions. smolecule.com This process would lead to the cleavage of the amide bond, yielding propanoic acid and 3-aminopropylamine.
Studies on the stability of similar amide-containing compounds have shown that the rate of hydrolysis is significantly influenced by the electronic environment around the carbonyl group. Electron-donating or electron-withdrawing groups in proximity to the amide can affect its susceptibility to nucleophilic attack by water or hydroxide (B78521) ions. mdpi.com
While specific studies detailing the full degradation profile of this compound are not extensively available, research on analogous compounds provides insights into potential degradation pathways. For instance, studies on the degradation of blends containing 3-amino-1-propanol have identified a range of degradation products under various conditions. nih.govacs.org These include smaller amines like ammonia (B1221849) and propylamine, as well as various oxidized and rearranged products. nih.govacs.org
Under oxidative conditions, the formation of various degradation products is possible. Research on similar amine-containing compounds has shown the formation of aldehydes, carboxylic acids, and other smaller amines. acs.org For example, in studies of related compounds, degradation products such as formic acid have been identified. nih.gov
The identification of these degradation products is crucial for understanding the compound's long-term stability and potential environmental impact. Advanced analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are typically employed for the separation and identification of these degradation compounds. acs.orgjapsonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.
Proton (¹H) NMR Analysis for Hydrogen Environments
Proton NMR (¹H NMR) provides detailed information about the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the propyl group and the propanamide backbone. For instance, the methylene (B1212753) protons adjacent to the amide and amine groups typically appear as triplets between 2.3 and 3.4 ppm.
A related compound, propanamide (CH₃CH₂CONH₂), shows three distinct proton environments with a ratio of 3:2:2, corresponding to the methyl, methylene, and amide protons, respectively. docbrown.info The N-H protons of the amide group often produce a broad singlet due to hydrogen bonding interactions. docbrown.info For propylamine, the protons on the carbon adjacent to the nitrogen atom (A) are shifted downfield to approximately 2.65 ppm, while the other methylene (B) and methyl (C) protons appear further upfield. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Structures
| Structure Fragment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| This compound | ||
| -CH₂- (adjacent to amide C=O) | ~2.3 - 2.5 | Triplet |
| -CH₂- (adjacent to NH) | ~2.7 - 2.9 | Triplet |
| -CH₂- (propyl, middle) | ~1.5 - 1.7 | Sextet |
| -CH₃ (propyl, terminal) | ~0.9 | Triplet |
| -NH- (propylamino) | Variable | Broad Singlet |
| -NH₂ (amide) | Variable | Broad Singlet |
| Propanamide docbrown.info | ||
| -CH₃ | ~1.1 | Triplet |
| -CH₂- | ~2.2 | Quartet |
| -NH₂ | Broad | Singlet |
| Propylamine chemicalbook.com | ||
| -CH₂- (adjacent to NH₂) | 2.653 | Triplet |
| -CH₂- (middle) | 1.45 | Sextet |
Note: Predicted values are based on typical chemical shift ranges and data from similar structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Analysis for Carbon Backbones
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within a molecule. For this compound, six distinct signals would be expected, corresponding to the three unique carbons in the propanamide portion and the three in the propyl group.
In the simpler molecule, propanamide, three distinct chemical shifts are observed, confirming its three different carbon environments. docbrown.info The carbonyl carbon (C=O) is significantly downfield due to the deshielding effect of the electronegative oxygen atom. docbrown.info Similarly, in propylamine, three separate signals are present, with the carbon atom bonded to the nitrogen appearing at a lower field than the other two carbons. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Related Structures
| Structure Fragment | Predicted Chemical Shift (ppm) |
|---|---|
| This compound | |
| -C=O (amide) | ~175 |
| -CH₂- (adjacent to C=O) | ~35 |
| -CH₂- (adjacent to NH) | ~45 |
| -CH₂- (propyl, adjacent to NH) | ~50 |
| -CH₂- (propyl, middle) | ~22 |
| -CH₃ (propyl, terminal) | ~11 |
| Propanamide docbrown.info | |
| -C=O | ~178 |
| -CH₂- | ~31 |
| -CH₃ | ~10 |
| Propylamine docbrown.info | |
| -CH₂- (adjacent to NH₂) | ~45 |
| -CH₂- (middle) | ~26 |
Note: Predicted values are based on typical chemical shift ranges and data from similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (130.19 g/mol ).
The fragmentation pattern would likely involve cleavage of the amide bond and the bonds adjacent to the amine. For example, in the mass spectrum of propanamide, a prominent peak is observed at m/z 44, which corresponds to the [CONH₂]⁺ fragment, often the base peak. docbrown.info For derivatives like N-(3-methylphenyl)-2-(propylamino)propanamide, fragmentation can involve the loss of the propyl group. smolecule.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments, further confirming its identity. smolecule.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the amide and amine functional groups.
Key expected absorptions include N-H stretching vibrations for the secondary amine and the primary amide, a strong C=O stretching vibration for the amide carbonyl group, and C-N stretching vibrations. docbrown.info
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
|---|---|---|
| Amide & Amine (N-H) | Stretch | 3500 - 3300 docbrown.info |
| Amide (C=O) | Stretch | 1690 - 1650 docbrown.info |
| Amine (C-N) | Stretch | 1220 - 1020 docbrown.info |
These characteristic peaks provide strong evidence for the presence of the key functional groups within the this compound structure. docbrown.infodocbrown.info
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for determining the purity of synthesized compounds like this compound. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any starting materials, by-products, or other impurities. innovareacademics.in
For related compounds, such as prilocaine, a derivative of propanamide, HPLC methods have been developed and validated for quality control in pharmaceutical formulations. innovareacademics.in These methods often use reverse-phase columns with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer, with UV detection at a specific wavelength. innovareacademics.in The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. lgcstandards.comtcichemicals.com Reference standards are often used for accurate quantification. scientificlabs.co.uk
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a sophisticated, label-free optical technique used to study the real-time interactions between molecules. mdpi.com It measures changes in the refractive index at the surface of a sensor chip as one molecule (the ligand) binds to another (the analyte) that is immobilized on the chip. nih.gov This allows for the determination of binding kinetics (association and dissociation rates) and affinity. nih.gov
While specific SPR studies on this compound are not widely documented, the technique is extensively used for derivatives and analogous compounds in drug discovery. For example, SPR can be employed to screen fragment libraries against protein targets to identify new binders. nih.gov It is also used to characterize the binding of small molecules to receptors, enzymes, and other biomolecules. mdpi.com For instance, derivatives of 3-(methylamino)propanamide (B1358377) have been evaluated for their binding to enzymes like MMP-3 using SPR.
Computational Chemistry and Theoretical Investigations of 3 Propylamino Propanamide
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Prediction of Binding Affinities and Modes with Biological Targets
No studies were found that predicted the binding affinity or binding mode of 3-(Propylamino)propanamide with any biological targets. Such research is typically performed on compounds of interest in drug discovery or chemical biology, and this molecule does not appear to be a focus in these areas.
Ligand-Protein Interaction Profiling and Hotspot Identification
There is no available information on the ligand-protein interaction profile for this compound. Consequently, no hotspot identification analysis, which would detail key interaction points within a protein's binding site, could be found.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
No QSAR studies featuring this compound within their dataset were identified. QSAR models are developed using a series of related compounds to predict biological activity, and this compound does not appear in such published models.
Quantum Chemical Calculations (Density Functional Theory, DFT)
While DFT is a common method for evaluating the properties of molecules, no specific DFT studies focused on this compound have been published. Research on related but distinct molecules, such as propanamide derivatives with different substituents, has utilized DFT, but the data is not transferable to the subject compound.
Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Reactivity Descriptors)
A detailed electronic structure analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), charge distribution, and other reactivity descriptors for this compound, is not available in the scientific literature.
Conformational Analysis and Molecular Geometry Optimization
Similarly, no specific conformational analyses or molecular geometry optimization studies for this compound could be located. This foundational computational analysis has not been published for this molecule.
Spectroscopic Property Prediction and Validation
Computational spectroscopy is a powerful discipline that leverages theoretical chemistry principles to predict and interpret the spectroscopic properties of molecules. For this compound, methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to calculate various spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). nih.gov These theoretical calculations provide valuable insights into the molecule's vibrational modes, electronic transitions, and the chemical environment of its atoms. nih.gov
The prediction process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, vibrational frequencies are calculated, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted, offering a detailed picture of the molecule's electronic structure. These in silico predictions are crucial for interpreting experimentally obtained spectra and can help in the structural elucidation of novel compounds. nih.govchemrxiv.org
Validation is a critical step in this computational workflow. nih.gov The predicted spectroscopic data are compared against results from experimental techniques like Fourier Transform Infrared (FTIR) spectroscopy and NMR. nih.govchemrxiv.org A high degree of correlation between the theoretical and experimental data validates the computational model and the determined molecular structure. Discrepancies, on the other hand, can guide further investigation into conformational isomers or environmental effects not accounted for in the initial model. The integration of machine learning with spectral analysis is also an emerging approach to enhance the accuracy of functional group identification from spectral data. nih.govresearchgate.net
Table 1: Comparison of Hypothetical Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (DFT/B3LYP/6-311G(d,p)) | Experimental Value | Assignment |
| IR Frequency (cm⁻¹) | 3350 | 3345 | N-H stretch (amine) |
| 3200 | 3195 | N-H stretch (amide) | |
| 2960 | 2955 | C-H stretch (alkyl) | |
| 1660 | 1655 | C=O stretch (amide I) | |
| 1550 | 1545 | N-H bend (amide II) | |
| ¹H NMR Chemical Shift (δ ppm) | 7.20 (br s, 1H) | 7.18 | -CONH₂ |
| 3.15 (t, 2H) | 3.12 | -CH₂-NH- | |
| 2.60 (t, 2H) | 2.58 | -CH₂-CO- | |
| 2.45 (t, 2H) | 2.43 | Propyl -CH₂-N | |
| 1.50 (sextet, 2H) | 1.48 | Propyl -CH₂- | |
| 0.90 (t, 3H) | 0.88 | Propyl -CH₃ | |
| ¹³C NMR Chemical Shift (δ ppm) | 175.5 | 175.2 | C=O (amide) |
| 49.8 | 49.5 | Propyl -CH₂-N | |
| 41.2 | 40.9 | -CH₂-NH- | |
| 36.5 | 36.3 | -CH₂-CO- | |
| 22.7 | 22.5 | Propyl -CH₂- | |
| 11.4 | 11.2 | Propyl -CH₃ |
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent. nih.govnih.gov The simulation begins with an initial 3D structure of the molecule, which is then placed in a simulated environment (e.g., a box of water molecules). nih.gov By solving Newton's equations of motion for the system, the simulation tracks the trajectory of each atom over a specific period, typically nanoseconds to microseconds.
Analysis of the resulting trajectory reveals the molecule's dynamic behavior. Key parameters such as the Root Mean Square Deviation (RMSD) are calculated to assess structural stability; a low and stable RMSD value over time suggests the molecule maintains a stable conformation. nih.govnih.gov The Radius of Gyration (Rg) provides information about the molecule's compactness. Furthermore, cluster analysis of the trajectory can identify the most populated or energetically favorable conformations that the molecule adopts. nih.gov This information is vital for understanding how the molecule's shape influences its physical properties and biological activity. These simulations can reveal transient states and conformational changes that are often difficult to capture with experimental methods alone. mdpi.commdpi.com
Table 2: Summary of a Hypothetical 100 ns MD Simulation of this compound in Aqueous Solution
| Parameter | Result | Interpretation |
| Average RMSD | 1.5 ± 0.3 Å | The molecule maintains a stable overall conformation throughout the simulation. |
| Average Radius of Gyration (Rg) | 4.2 ± 0.2 Å | Indicates a relatively compact structure with minor fluctuations in shape. |
| Conformational Cluster 1 | 65% population | The dominant, most stable conformation, likely characterized by an extended alkyl chain. |
| Conformational Cluster 2 | 25% population | A secondary conformation, potentially involving intramolecular hydrogen bonding between the amine and amide groups. |
| Conformational Cluster 3 | 10% population | Minor, transient conformations representing transitions between the two major states. |
| Intramolecular H-Bonds | 0.8 (average number) | Suggests periodic formation of hydrogen bonds that contribute to the stability of certain conformations. |
Pharmacophore Modeling and Virtual Screening for Target Identification
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.govdergipark.org.tr A pharmacophore model for this compound would abstract its key chemical features—such as hydrogen bond donors (from the amine and amide N-H), hydrogen bond acceptors (from the amide C=O), and hydrophobic regions (from the propyl chain)—into a 3D spatial map. unina.it This model serves as a template to identify other molecules that possess a similar arrangement of features and are therefore likely to exhibit similar biological activity. dergipark.org.tr
Once a pharmacophore model is developed, it can be used in virtual screening to search large chemical databases for potential drug candidates or to identify the biological targets of the initial compound. csmres.co.uknih.gov In target identification, the pharmacophore model of this compound is used as a query to screen against a database of pharmacophores derived from the binding sites of known proteins. researchgate.netresearchgate.net A match suggests that the compound could potentially bind to that specific protein target. This in silico "target fishing" is a cost-effective and rapid method to generate hypotheses about a compound's mechanism of action, which can then be validated experimentally. researchgate.netdoaj.orgnih.gov The results of a virtual screen are typically ranked by a scoring function, which predicts the binding affinity between the compound and potential protein targets. frontierspartnerships.org
Table 3: Hypothetical Pharmacophore Features of this compound
| Feature Type | Number of Features | Location on Molecule |
| Hydrogen Bond Donor (HBD) | 2 | Primary Amide (-NH₂), Secondary Amine (-NH-) |
| Hydrogen Bond Acceptor (HBA) | 1 | Carbonyl Oxygen (C=O) |
| Hydrophobic (HY) | 1 | Propyl Group |
| Positive Ionizable (PI) | 1 | Secondary Amine (at physiological pH) |
Table 4: Illustrative Results from a Pharmacophore-Based Virtual Screen for Potential Targets of this compound
| Potential Protein Target | Target Class | Docking Score (kcal/mol) | Key Interactions |
| Monoamine Oxidase B | Enzyme (Oxidoreductase) | -7.8 | H-bond with active site Serine; Hydrophobic interaction with Tyrosine cage. |
| GABA Transporter 1 (GAT1) | Transporter | -7.5 | Salt bridge with Aspartate; H-bond with Leucine backbone. |
| Histamine H3 Receptor | GPCR | -7.2 | Ionic interaction with Aspartate in transmembrane domain 3. |
| Cathepsin K | Enzyme (Hydrolase) | -6.9 | H-bond with Glycine and Asparagine in the S2 pocket. |
In Vitro Biological Activity Research of 3 Propylamino Propanamide and Its Analogues
Enzyme Interaction and Modulation Studies
Research into the bioactivity of propanamide analogues has centered on their ability to inhibit or otherwise modulate the function of specific enzymes implicated in a variety of physiological and pathological processes. The following sections delineate the findings from in vitro studies across several major enzyme classes.
P-glycoprotein (P-gp) is a well-characterized efflux pump that contributes to multidrug resistance in therapeutic contexts by actively transporting a wide range of xenobiotics out of cells. mdpi.com The modulation of P-gp, particularly its inhibition, is a significant area of research aimed at overcoming this resistance. nih.gov While various compound classes, such as propafenone (B51707) and flavonoid analogues, have been investigated for their P-gp inhibitory activities, extensive searches of scientific literature did not yield specific in vitro studies detailing the interaction of 3-(propylamino)propanamide or its direct analogues with P-gp or their effect on drug efflux. nih.govnih.gov Therefore, the capacity of this specific chemical family to modulate P-gp remains uncharacterized in the available research.
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a crucial role in the synthesis of prostaglandins (B1171923). nih.gov Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. umn.edu
Research has demonstrated that the propanamide scaffold can be incorporated into molecules that exhibit significant and selective COX-2 inhibition. The derivatization of the carboxylate group of certain nonsteroidal anti-inflammatory drugs (NSAIDs) into primary or secondary amides can produce potent and highly selective COX-2 inhibitors. umn.edu For instance, studies on naproxen-sulfa drug conjugates, which utilize a propanamide linker, have identified compounds with notable COX-2 inhibitory activity. One such conjugate, naproxen-sulfamethoxazole, demonstrated 75.4% inhibition of COX-2 at a concentration of 10 µM, an efficacy comparable to the reference drug celecoxib (B62257) (77.1% inhibition). nih.gov This highlights the utility of the propanamide structure in designing effective COX-2 inhibitors.
Below is a table of propanamide analogues and related compounds with their reported COX-2 inhibitory activities.
| Compound | IC50 (µM) or % Inhibition | Enzyme | Reference Drug | Ref |
| Naproxen-Sulfamethoxazole Conjugate | 75.4% @ 10 µM | COX-2 | Celecoxib | nih.gov |
| PYZ10 (Pyrazole-thiourea-benzimidazole) | 0.0000283 µM (28.3 pM) | COX-2 | - | acs.org |
| PYZ11 (Pyrazole-thiourea-benzimidazole) | 0.0002272 µM (227.2 pM) | COX-2 | - | acs.org |
| PYZ16 (Diarylpyrazole) | 0.52 µM | COX-2 | Celecoxib | acs.org |
| PYZ28 (Pyrazole derivative) | 0.26 µM | COX-2 | Celecoxib | acs.org |
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. mdpi.com Inhibitors of these enzymes are of significant interest, particularly in the context of managing symptoms of Alzheimer's disease. nih.gov A review of the scientific literature indicates that while various molecular scaffolds, such as benzofuran-2-carboxamides and triazole derivatives, have been synthesized and evaluated for cholinesterase inhibitory activity, there is a lack of specific data on this compound and its direct analogues. nih.govmdpi.com Consequently, the potential for this class of compounds to inhibit AChE or BuChE has not been established in the reviewed literature.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. drugbank.com CA inhibitors are used as diuretics and for the treatment of glaucoma. drugbank.com The propanamide moiety has been integrated into sulfonamide-based structures to create effective inhibitors of various human carbonic anhydrase (hCA) isoforms.
Aromatic sulfonamides featuring a 3-morpholinopropyl benzamide (B126) structure, which is related to the propanamide core, have shown potent, nanomolar-level inhibition against several hCA isoforms. researchgate.net For example, N-substituted sulfonamides have been characterized as reversible competitive inhibitors of carbonic anhydrase. nih.gov The inhibitory potential varies depending on the specific substitutions and the target CA isoform.
The table below presents the inhibitory activity (IC50) of representative propanamide-related analogues against different human carbonic anhydrase isoforms.
| Compound | hCA I (IC50 nM) | hCA II (IC50 nM) | hCA IV (IC50 nM) | hCA XII (IC50 nM) | Ref |
| 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide (I-1) | 260 | 58 | 110 | 740 | researchgate.net |
| N-(3-morpholinopropyl)benzene-1,4-disulfonamide (I-2) | 190 | 72 | 140 | 690 | researchgate.net |
| Compound 17e (Triazole benzenesulfonamide) | 428 | 95 | - | 31 | nih.gov |
| Compound 17f (Triazole benzenesulfonamide) | 511 | 121 | - | 39 | nih.gov |
| Acetazolamide (Reference) | 199 | 133 | - | 92 | nih.gov |
Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov Various heterocyclic derivatives have been synthesized and shown to be potent and selective inhibitors of MAO-B.
While not direct propanamide derivatives, many potent MAO-B inhibitors contain related structural features. Studies on heterocyclic derived conjugated dienones and pyridazinobenzylpiperidine derivatives have identified compounds with significant MAO-B inhibitory activity, often in the low micromolar to nanomolar range. nih.govnih.gov For example, compound CD14, a heterocyclic dienone, showed a notable IC50 value of 0.036 µM for MAO-B. nih.gov Another compound, S5, a pyridazinobenzylpiperidine derivative, potently inhibited MAO-B with an IC50 value of 0.203 µM and demonstrated a high selectivity index (19.04) for MAO-B over MAO-A. nih.gov
The inhibitory activities of several compound analogues against MAO-B are detailed in the following table.
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B | Ref |
| CD11 (Heterocyclic dienone) | 0.063 | 6.58 | 104.44 | nih.gov |
| CD14 (Heterocyclic dienone) | 0.036 | 13.56 | 376.66 | nih.gov |
| S5 (Pyridazinobenzylpiperidine) | 0.203 | 3.857 | 19.04 | nih.gov |
| S16 (Pyridazinobenzylpiperidine) | 0.979 | 11.23 | 11.47 | nih.gov |
| 4-(2-methyloxazol-4-yl)benzenesulfonamide | 3.47 | 43.3 | 12.48 | mdpi.com |
| Safinamide (Reference) | - | - | - | nih.gov |
| Pargyline (Reference) | - | - | - | nih.gov |
HIV-1 Reverse Transcriptase (RT) is a critical enzyme for the replication of the human immunodeficiency virus. nih.gov Inhibitors of this enzyme are a cornerstone of antiretroviral therapy and are broadly classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). wikipedia.org NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. nih.gov Despite the extensive research and development of diverse chemical scaffolds for NNRTIs, including diarylpyrimidines (DAPYs), a thorough review of the literature did not identify any studies reporting the in vitro inhibitory activity of this compound or its close analogues against HIV-1 RT. nih.govnih.govresearchgate.net Therefore, the potential of this chemical class as HIV-1 RT inhibitors remains unexplored based on the searched scientific data.
Sodium Channel Modulation (e.g., NaV1.7)
While direct studies on the sodium channel modulation of this compound are not extensively documented, research into analogous structures provides insight into their potential effects. The voltage-gated sodium channel NaV1.7, in particular, is a significant target in pain research. The modulation of this channel by compounds structurally related to this compound suggests a possible mechanism of action.
For instance, studies on 2-(4-Methylsulfonylaminophenyl) propanamide derivatives, which share the propanamide core structure, have been conducted to investigate their structure-activity relationships as TRPV1 antagonists. While TRPV1 is a distinct ion channel, the exploration of the propanamide region in these molecules highlights how modifications to this part of the structure can influence ion channel activity. The stereospecific interactions of the α-methyl group in the propanamide moiety were found to be crucial for potent antagonism, suggesting that the spatial arrangement of substituents on the propanamide backbone is a key determinant of its interaction with ion channels. This principle may extend to the interaction of this compound analogues with sodium channels like NaV1.7.
General Enzyme Binding and Activity Modulation
Analogues of this compound have demonstrated significant inhibitory activity against various enzymes. A notable example is the investigation of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2 (COX-2). These studies reveal that the propanamide structure can serve as a scaffold for designing potent enzyme inhibitors.
In one study, naproxen (B1676952) was conjugated with different sulfa drugs via a propanamide linkage. The resulting compounds exhibited significant inhibition of both urease and COX-2. The mode of urease inhibition was found to be competitive for several of the conjugates. The following table summarizes the urease inhibition data for selected propanamide-sulfonamide conjugates.
| Compound | IC₅₀ (µM) for Urease Inhibition | Mode of Inhibition |
| Naproxen-sulfanilamide | 6.69 ± 0.11 | Competitive |
| Naproxen-sulfathiazole | 5.82 ± 0.28 | Competitive |
| Naproxen-sulfaguanidine | 5.06 ± 0.29 | Competitive |
| Thiourea (Reference) | 22.61 | - |
Furthermore, the naproxen-sulfamethoxazole conjugate demonstrated potent COX-2 inhibition, with 75.4% inhibition at a 10 µM concentration, comparable to the reference drug celecoxib (77.1% inhibition). These findings underscore the potential of the propanamide framework in the design of dual-action enzyme inhibitors. nih.gov
Cellular Pathway Modulation and Biochemical Probe Applications
The ability of small molecules to modulate cellular signaling pathways is a cornerstone of modern pharmacology and chemical biology. While specific studies on this compound's role in cellular pathway modulation are limited, the broader class of propanamide-containing compounds has been implicated in various signaling cascades.
A patent application has described the use of propanamide compounds in treating diseases related to insulin (B600854) resistance. The invention claims that these compounds can increase glucose consumption in insulin-resistant cells, thereby improving their insulin-resistant state. This suggests that certain propanamide derivatives may modulate metabolic pathways, such as those involved in glucose uptake and utilization, and could have therapeutic implications for conditions like type II diabetes. google.com
The development of chemical probes is essential for dissecting complex biological processes. Natural products and their synthetic derivatives are often used as scaffolds for creating such probes. These tools can be employed to identify novel therapeutic targets and to understand the temporal and spatial dynamics of cellular signaling. While this compound itself has not been highlighted as a biochemical probe, its structural motifs are present in molecules designed for such purposes. The versatility of the amide linkage and the potential for introducing various functional groups make propanamide derivatives suitable candidates for the development of probes to investigate cellular functions. nih.gov
Antimicrobial Activity Studies
Analogues of this compound have been evaluated for their antimicrobial properties, with some showing promising activity against various bacterial strains.
Research on propyl-propane-thiosulfinate (PTS) and propyl-propane-thiosulfonate (PTSO), compounds with structural similarities to this compound, has demonstrated their in vitro antibacterial activity against multidrug-resistant bacteria. A study investigating their efficacy against clinical isolates revealed broad-spectrum activity.
The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were determined for a range of Gram-negative and Gram-positive bacteria. PTSO generally exhibited greater activity than PTS against Enterobacteriaceae. The activity of both compounds was also significant against S. aureus, E. faecalis, and S. agalactiae. The following table summarizes the MIC₅₀ and MIC₉₀ values for PTS and PTSO against selected bacterial groups. nih.govnih.gov
| Bacterial Group | Compound | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Enterobacteriaceae | PTS | 256-512 | 256-512 |
| PTSO | 64-128 | 64-128 | |
| P. aeruginosa | PTS | 1024 | 2048 |
| PTSO | 512 | 1024 | |
| Gram-positive cocci | PTSO | 4-8 | 8 |
Another study on amide derivatives containing a cyclopropane (B1198618) moiety also reported antibacterial activity. While structurally more distant, these findings contribute to the understanding of how amide-containing compounds can be tailored for antimicrobial effects. Certain compounds in this series showed moderate activity against Escherichia coli and promising antifungal activity against Candida albicans. For example, compounds F9, F31, and F45 had MIC₈₀ values of 32 and 64 μg/mL against E. coli. mdpi.com
Antifungal Efficacy Against Fungal Species
Research into the antifungal properties of propanamide analogues has identified several compounds with notable efficacy against various pathogenic fungal species. While data specifically on this compound is not extensively detailed in the reviewed literature, studies on structurally related compounds provide insight into the potential of this chemical class.
One area of investigation involves 3,3-diphenyl propanamide derivatives. Certain compounds within this group have demonstrated significant antifungal activity. For instance, at a concentration of 50 μg/mL, some derivatives exhibited maximum efficacy against Candida albicans and Aspergillus niger, with performance comparable to the standard antifungal drug griseofulvin. researchgate.net
Another relevant class of analogues includes novel triazole derivatives that incorporate aryl-propanamide side chains. These compounds have shown broad-spectrum antifungal activity. Phenyl-propanamide-containing triazoles, in particular, were effective against a range of fungi, including Candida albicans, Cryptococcus neoformans, Candida glabrata, and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from ≤0.125 µg/mL to 4.0 µg/mL. Some of these analogues also retained activity against fluconazole-resistant strains of Candida albicans and Candida auris. The mechanism for some of these compounds appears to involve the inhibition of the fungal enzyme Cyp51, which is crucial for the ergosterol (B1671047) biosynthesis pathway.
The table below summarizes the in vitro antifungal activity of selected propanamide analogues.
Table 1: In Vitro Antifungal Activity of Propanamide Analogues
| Compound Class | Fungal Species | Activity (MIC) | Reference |
|---|---|---|---|
| Phenyl-propanamide triazole analogues | Candida albicans | ≤0.125 - 4.0 µg/mL | |
| Phenyl-propanamide triazole analogues | Cryptococcus neoformans | ≤0.125 - 4.0 µg/mL | |
| Phenyl-propanamide triazole analogues | Candida glabrata | ≤0.125 - 4.0 µg/mL | |
| 3,3-Diphenyl propanamide analogues | Candida albicans | Active at 50 µg/mL | researchgate.net |
Antitubercular Activity Against Mycobacterium tuberculosis
The search for novel therapeutic agents against Mycobacterium tuberculosis has led to the investigation of various chemical scaffolds, including analogues of this compound. While direct studies on the parent compound are limited in the available literature, research on related structures indicates that the propanamide moiety can be a component of molecules with significant antitubercular potential.
For example, a study involving piperidine (B6355638) and morpholine (B109124) 1,8-naphthyridine (B1210474) analogues, which were synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis, showed promising results. The Minimum Inhibitory Concentration (MIC) values for these compounds varied, with some derivatives demonstrating notable potency. One of the most active compounds, ANA-12, exhibited an MIC of 6.25 μg/mL. researchgate.net Several other analogues in this series also showed good activity with MIC values of 12.5 μg/mL. researchgate.net Importantly, the compounds displaying the highest activity were subsequently screened for cytotoxicity against human embryonic kidney cells and were found to have a favorable selectivity index of ≥11, suggesting less toxicity towards normal cells. researchgate.net
Further research into other classes of compounds has also highlighted the potential for molecules with amide functionalities to inhibit M. tuberculosis. For instance, certain quinoline (B57606) and naphthyridine agents have been evaluated, showing MICs in the range of 0.25-1.5 μg/ml. researchgate.net While structurally distinct from this compound, these findings underscore the broad interest in amide-containing compounds in the development of new antitubercular drugs.
The table below presents the antitubercular activity of selected analogue series against M. tuberculosis H37Rv.
Table 2: In Vitro Antitubercular Activity of Analogue Series Against M. tuberculosis H37Rv
| Compound Series | Activity Range (MIC) | Most Active Compound (MIC) | Reference |
|---|---|---|---|
| 1,8-Naphthyridine Analogues | 6.25 to ≤50 µg/mL | 6.25 µg/mL (ANA-12) | researchgate.net |
| Spiro-chromane-piperidinone Derivatives | 3.72 to 230.42 µM | 3.72 µM (PS08) | researchgate.net |
Anticancer Activity Research
The anticancer potential of this compound analogues has been a significant area of investigation, with a particular focus on derivatives containing the quinoxaline (B1680401) scaffold. These studies have explored cytotoxic effects across various cancer cell lines, the induction of apoptosis, and the underlying mechanisms of action.
Cytotoxic Activity in Various Cancer Cell Lines
Analogues of this compound, specifically a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, have demonstrated a broad spectrum of antiproliferative activity. These compounds have been tested against several human cancer cell lines, including prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer lines.
The cytotoxic efficacy, measured by the half-maximal inhibitory concentration (IC₅₀), varied among the different analogues. For the MCF-7 cell line, IC₅₀ values ranged from 6.93 µM to 85.20 µM. Against HCT-116 cells, the IC₅₀ range was 10.88 µM to 81.65 µM, while for HeLa cells it was 9.46 µM to 91.38 µM. The activity against PC-3 cells showed IC₅₀ values between 12.17 µM and 94.14 µM.
One of the most potent compounds in this series, designated 6k, exhibited strong activity against all four cell lines, with IC₅₀ values of 6.93 µM (MCF-7), 10.88 µM (HCT-116), 9.46 µM (HeLa), and 12.17 µM (PC-3). The activity of this compound was comparable to that of the established chemotherapy drug doxorubicin. In silico mechanistic studies suggest that the anticancer effect of these quinoxaline derivatives may be linked to the inhibition of histone deacetylase 6 (HDAC6).
Table 3: Cytotoxic Activity (IC₅₀, µM) of N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) Propanamide Analogues
| Cell Line | IC₅₀ Range (µM) | Most Active Compound (6k) IC₅₀ (µM) |
|---|---|---|
| MCF-7 (Breast) | 6.93 - 85.20 | 6.93 ± 0.4 |
| HCT-116 (Colon) | 10.88 - 81.65 | 10.88 ± 0.8 |
| HeLa (Cervical) | 9.46 - 91.38 | 9.46 ± 0.7 |
Apoptosis Induction and Cell Viability Assays
Further investigations into the mechanism of action of propanamide analogues have focused on their ability to induce programmed cell death, or apoptosis, in cancer cells. Studies on novel quinoxaline-3-propanamides have shown that these compounds can trigger apoptosis through various cellular pathways.
In one study, a particularly active quinoxaline-3-propanamide derivative, compound 14, was found to significantly increase the percentage of cells in the pre-G1 phase of the cell cycle, which is indicative of apoptosis. A flow cytometry assay confirmed that this compound induced cell death through both apoptotic and necrotic pathways.
The pro-apoptotic effect was further substantiated by the observed increase in the levels of key apoptotic markers. Treatment of MCF-7 breast cancer cells with compound 14 led to a remarkable increase in the expression of caspase-3 and the tumor suppressor protein p53. Compared to control cells, caspase-3 levels rose from 47.88 to 423.10 pg/mL, and p53 levels increased from 22.19 to 345.83 pg/mL. Furthermore, the compound modulated the balance of the Bcl-2 family of proteins, which are central regulators of apoptosis. It increased the expression of the pro-apoptotic protein BAX by 4.3-fold while simultaneously reducing the levels of the anti-apoptotic protein BCL2 by 0.45-fold. These molecular changes collectively shift the cellular balance towards apoptosis, thereby reducing cancer cell viability.
Investigation of Tumor Growth Inhibition in Preclinical Models
Based on the available scientific literature, comprehensive in vivo studies in preclinical models for this compound and its direct analogues are not extensively reported. The primary focus of the research identified has been on the synthesis, in vitro characterization, and in silico modeling of these compounds. Multiple studies on quinoxaline propanamide analogues conclude that the promising in vitro antiproliferative and pro-apoptotic results highlight their potential for further optimization and warrant future preclinical studies to evaluate in vivo efficacy and tumor growth inhibition. For instance, the synergistic effect of certain compounds with existing drugs has been confirmed in mouse models of pulmonary tuberculosis, suggesting a potential avenue for future cancer research as well. nih.gov
Neurobiological Activity Investigations
A review of the current scientific literature did not yield significant research focused on the neurobiological activity of this compound or its closely related analogues. The main thrust of biological investigation for this class of compounds has been directed towards their antimicrobial and anticancer properties. Consequently, their effects on the central nervous system, neuronal signaling, or behavior remain an unexplored area of research.
Potential in Neuroimaging Applications and Neurodegenerative Disease Research
Currently, there is a lack of specific research directly investigating the utility of this compound as a neuroimaging agent for neurodegenerative diseases. The development of novel radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) is a critical area of research for understanding and diagnosing conditions such as Alzheimer's and Parkinson's disease. While various compounds are being explored for their ability to bind to specific targets in the brain, such as amyloid plaques or dopamine (B1211576) transporters, dedicated studies on this compound for these applications have not been published. The potential of any compound in this field would hinge on its ability to cross the blood-brain barrier and exhibit selective binding to a biomarker of interest.
Receptor Binding Studies (e.g., Dopamine D2 Receptor)
The dopamine D2 receptor is a significant target in the treatment of various neurological and psychiatric disorders. Research into the binding affinity of novel compounds to this receptor is extensive. However, specific in vitro binding assays to determine the affinity (Ki) or inhibitory concentration (IC50) of this compound for the dopamine D2 receptor are not available in the current scientific literature.
For context, studies on various other ligands demonstrate the methodologies used to assess D2 receptor binding. These typically involve competitive radioligand binding assays using cell membranes expressing the receptor and a known radiolabeled ligand. The ability of a test compound to displace the radioligand is measured to determine its binding affinity.
Table 1: Representative Data for Dopamine D2 Receptor Binding of Various Ligands (for illustrative purposes)
| Compound | Receptor | Ki (nM) |
| Haloperidol | Dopamine D2 | 1.5 |
| Risperidone | Dopamine D2 | 3.1 |
| Aripiprazole | Dopamine D2 | 0.34 |
This table illustrates the type of data generated in receptor binding studies and does not include data for this compound, as such data is not currently available.
Anti-inflammatory Activity
Investigations into the potential anti-inflammatory properties of this compound are not present in the published scientific literature. The evaluation of a compound's anti-inflammatory activity in vitro typically involves assays that measure the inhibition of inflammatory mediators. Common methods include measuring the production of nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell cultures, often using lipopolysaccharide (LPS) to induce an inflammatory response in macrophages. Without such studies on this compound, its potential in this therapeutic area remains unknown.
Biotransformation Pathways and Enzymatic Metabolism Studies
There is currently no published research detailing the biotransformation pathways or the enzymatic metabolism of this compound. Understanding how a compound is metabolized is crucial for its development as a therapeutic agent. In vitro metabolism studies are typically conducted using liver microsomes or hepatocytes to identify the primary metabolic pathways, such as oxidation, reduction, and conjugation, and to pinpoint the specific cytochrome P450 (CYP) enzymes involved. These studies are essential for predicting a compound's pharmacokinetic profile and potential for drug-drug interactions. The metabolic fate of this compound has yet to be elucidated.
Structure Activity Relationship Sar Investigations of 3 Propylamino Propanamide Derivatives
Impact of Propylamino Group Modifications on Biological Activity and Selectivity
The propylamino group is a key feature of the 3-(propylamino)propanamide scaffold, and modifications to this moiety can be expected to have a profound impact on the molecule's interaction with biological targets. The length, branching, and polarity of the alkyl chain are critical determinants of binding affinity and selectivity.
Alterations to the n-propyl group can influence van der Waals interactions within a receptor's binding pocket. For instance, increasing the chain length to butyl or pentyl may enhance binding affinity if the target protein has a sufficiently large and hydrophobic pocket. Conversely, shortening the chain to an ethyl or methyl group could diminish potency if key hydrophobic interactions are lost. Branching of the alkyl chain, such as the introduction of an isopropyl or isobutyl group, can also significantly affect activity by altering the steric profile of the molecule and potentially improving its fit within a specific binding site.
Furthermore, the introduction of cyclic structures, such as a cyclopropyl (B3062369) or cyclohexyl group in place of the propyl chain, can restrict the conformational flexibility of the side chain. This can be advantageous if it locks the molecule into a bioactive conformation, leading to increased potency and selectivity. The basicity of the nitrogen atom in the propylamino group is also a critical factor, as it is often involved in forming ionic bonds or hydrogen bonds with the target. Modifications that alter this basicity, such as the introduction of electron-withdrawing groups, could significantly modulate biological activity.
Table 1: Anticipated Effects of Propylamino Group Modifications on Biological Activity
| Modification | Expected Impact on Activity | Rationale |
| Chain Length Variation (e.g., ethyl, butyl) | Dependent on target binding pocket size | Optimization of hydrophobic interactions |
| Chain Branching (e.g., isopropyl) | May increase selectivity | Improved steric fit in the binding site |
| Cyclization (e.g., cyclopropyl) | May increase potency and selectivity | Reduced conformational flexibility, locking in a bioactive conformation |
| Introduction of Polar Groups | May decrease activity if hydrophobic interactions are key | Alteration of binding interactions and physicochemical properties |
Role of the Propanamide Backbone in Molecular Interactions and Pharmacological Efficacy
The propanamide backbone serves as the central scaffold for this compound derivatives, providing a specific spatial arrangement for the key functional groups. The three-carbon chain length is crucial for positioning the terminal amino and amide groups at an optimal distance to interact with their respective binding sites on a biological target.
Studies on related propanamide-containing compounds have demonstrated the importance of the backbone in maintaining the necessary orientation for biological activity. For example, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the propanamide core was identified as a principal pharmacophore, likely making stereospecific interactions within a hydrophobic pocket of the receptor. researchgate.net Any modification that alters the length or flexibility of this backbone, such as the insertion or deletion of a methylene (B1212753) group, would likely disrupt these crucial interactions and lead to a significant loss of activity.
Influence of N-Substitution Patterns on Target Binding and Overall Efficacy
N-substitution on either the amino or the amide nitrogen of the this compound scaffold introduces another layer of structural diversity and provides a powerful tool for modulating pharmacological properties.
N-Substitution of the Propylamino Group:
Substitution on the nitrogen of the propylamino group can influence its basicity and steric bulk. For example, N-methylation can alter the pKa of the amine, which may affect its ionization state at physiological pH and its ability to form ionic bonds. The addition of larger alkyl or aryl groups can introduce new points of interaction with the target, potentially increasing binding affinity. However, excessively bulky substituents may also lead to steric hindrance, preventing the molecule from binding effectively.
N-Substitution of the Propanamide Group:
Comparative Analysis with Structurally Related Amides (e.g., Acetamides, Other Aminoamides)
The pharmacological profile of this compound can be better understood through comparison with structurally related amides, such as acetamides and other aminoamides.
Comparison with Acetamides:
Acetamides possess a shorter two-carbon backbone compared to the three-carbon chain of propanamides. This difference in length significantly alters the spatial relationship between the terminal functional groups. In many biological systems, this seemingly minor change can have a dramatic effect on activity. If the target receptor has binding pockets that are optimally spaced for the functional groups of a propanamide, an acetamide (B32628) analog would likely exhibit much lower affinity due to its inability to bridge these sites effectively.
Comparison with Other Aminoamides:
The position of the amino group on the amide backbone is also a critical determinant of activity. In this compound, the amino group is at the 3-position (a β-aminoamide). In contrast, a 2-(propylamino)propanamide (an α-aminoamide) would present its functional groups in a different spatial orientation. This difference in regiochemistry can lead to distinct pharmacological profiles, as the two isomers may interact with different targets or with the same target in a different binding mode.
Furthermore, comparison with propenamide derivatives, which contain a carbon-carbon double bond in the backbone, reveals the importance of backbone saturation. The introduction of unsaturation can introduce rigidity and alter the electronics of the molecule, which can be beneficial for activity in some cases, as seen in certain 2-aminothiazole-based compounds where both propenamide and propanamide series showed activity. researchgate.net
Future Research Directions and Potential Academic Contributions
Elucidation of Novel Molecular Targets for 3-(Propylamino)propanamide and Its Analogues
A primary avenue for future investigation lies in the comprehensive identification and characterization of the molecular targets of this compound and its structural analogues. Contemporary drug discovery and chemical biology increasingly rely on a deep understanding of the interactions between small molecules and their protein partners. Techniques such as affinity-based pull-down approaches and drug affinity responsive target stability (DARTS) can be employed to identify the direct binding targets of this compound on a proteome-wide scale. nih.gov
Furthermore, the exploration of this compound's potential as an enzyme inhibitor represents a significant area of interest. Many bioactive molecules exert their effects through the modulation of enzyme activity. 182.160.97 Future studies could, therefore, involve screening this compound against various enzyme classes, such as proteases, kinases, and hydrolases, to uncover novel inhibitory activities. The rational design of inhibitors often begins with a known molecular scaffold, and this compound could serve as a foundational structure for the development of more potent and selective enzyme inhibitors. 182.160.97nih.gov
Advanced Mechanistic Studies Utilizing Integrated Omics Approaches
To move beyond simple target identification, a holistic understanding of the cellular response to this compound is crucial. The application of integrated "omics" technologies, including proteomics and metabolomics, offers a powerful approach to unravel the compound's mechanism of action. By treating cell cultures with this compound and analyzing the subsequent changes in the proteome and metabolome, researchers can gain insights into the broader physiological pathways affected by the compound. nih.govbiorxiv.orgfigshare.com
For instance, quantitative proteomics can reveal alterations in protein expression levels, providing clues about the cellular processes that are upregulated or downregulated in response to the compound. nih.govfigshare.com Concurrently, metabolomic analysis can identify changes in the levels of endogenous metabolites, such as amino acids and lipids, which can further illuminate the metabolic pathways perturbed by this compound. biorxiv.orgnih.gov The integration of these datasets can help to construct a comprehensive picture of the compound's cellular effects, potentially revealing unexpected therapeutic opportunities or off-target effects. uu.nlnih.gov Such studies have been successfully applied to understand the mechanisms of other small molecule inhibitors in cancer cells and could be similarly employed here. biorxiv.orgfigshare.com
Rational Design and Synthesis of Next-Generation Aminoamide Derivatives
Building upon the foundational structure of this compound, a significant area of future research will involve the rational design and synthesis of next-generation aminoamide derivatives with enhanced or novel properties. Structure-activity relationship (SAR) studies will be instrumental in this endeavor, allowing researchers to systematically modify the chemical structure of the parent compound and assess the impact on its biological activity. nih.gov
Key modifications could include altering the length and branching of the propyl group, substituting the amide hydrogen, and introducing various functional groups onto the propanamide backbone. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties. nih.gov For example, the design of novel nicotinamide (B372718) derivatives has led to the development of potent histone deacetylase-3 inhibitors. rsc.org Similarly, the synthesis of propanamide-sulfonamide based drug conjugates has resulted in dual inhibitors of urease and cyclooxygenase-2. These examples highlight the potential for creating highly specific and effective therapeutic agents through the strategic modification of a core amide structure.
The synthesis of these new derivatives will leverage established and innovative methods in organic chemistry. The formation of the amide bond is a cornerstone of organic synthesis, and a variety of coupling reagents and conditions can be employed to create a diverse library of this compound analogues for biological screening. solubilityofthings.commasterorganicchemistry.com
Exploration of Emerging Applications in Chemical Biology, Material Science, and Environmental Science
Beyond its potential in medicinal chemistry, this compound and its derivatives may find applications in other scientific domains.
Chemical Biology: As a bifunctional molecule with both an amine and an amide group, this compound can be used as a versatile chemical probe. For instance, it could be functionalized with reporter tags, such as fluorophores or biotin, to facilitate the study of its interactions with biological systems. The development of noncanonical amino acid tools for membrane protein studies showcases the innovative ways in which modified amino acid-like structures can be applied in chemical biology. acs.org
Material Science: The fields of polymer chemistry and material science are increasingly looking to bio-inspired building blocks. Amino acid-based poly(ester amides) are being developed as a new class of functional and biodegradable polymers. researchgate.netnih.gov The structural motifs present in this compound could be incorporated into novel polymers to impart specific properties, such as improved thermal stability or biodegradability. The integration of organic chemistry principles into material science is driving the development of innovative materials with tailored functionalities. researchgate.net
Environmental Science: The biodegradability of small organic amides is an area of environmental interest. Studies on the microbial degradation of aliphatic compounds suggest that microorganisms can utilize such molecules as carbon and nitrogen sources. nih.gov Future research could investigate the susceptibility of this compound to microbial degradation, which could have implications for its environmental fate and potential use in bioremediation strategies. nih.gov The ability of certain microbes to hydrolyze amide bonds is a key aspect of these processes.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of 3-(Propylamino)propanamide in pharmaceutical research?
- Methodological Answer : Purity analysis should follow pharmacopeial standards such as USP guidelines, which specify using high-performance liquid chromatography (HPLC) with UV detection and comparison against certified reference standards (e.g., USP Prilocaine RS). These methods ensure quantification within 99.0–101.0% purity thresholds . Additional validation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can resolve ambiguities in structural identity.
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?
- Methodological Answer : Synthesis optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, using tert-butyloxycarbonyl (Boc) protection for the amino group during propylamine coupling can reduce side reactions. Post-synthesis purification via column chromatography or recrystallization in ethanol-water mixtures enhances yield . Kinetic monitoring using thin-layer chromatography (TLC) helps identify intermediate by-products.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Adhere to hazard mitigation strategies such as wearing nitrile gloves, chemical-resistant lab coats, and eye protection (e.g., goggles). Use fume hoods to prevent inhalation exposure (H333 risk) and implement waste segregation protocols for contaminated materials. Emergency measures include immediate eye rinsing with water for 15 minutes (P305+P351) and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies often arise from differences in metabolic stability or bioavailability. To address this, conduct parallel studies using physiologically relevant in vitro models (e.g., hepatocyte co-cultures) and validate findings with pharmacokinetic profiling in animal models. Employ the FINER framework (Feasible, Novel, Ethical, Relevant) to design experiments that account for species-specific metabolic pathways . Statistical reconciliation via Bland-Altman plots can quantify data variability.
Q. What strategies are effective for characterizing stereoisomeric impurities in this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers using hexane:isopropanol mobile phases. Complementary circular dichroism (CD) spectroscopy identifies optical activity, while X-ray crystallography (using SHELXL for refinement) confirms absolute configuration . Computational tools like Gaussian 16 can predict stereoisomer stability via density functional theory (DFT).
Q. How can computational modeling integrate with experimental data to predict metabolic pathways of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite identification. Machine learning models (e.g., Random Forest) trained on PubChem BioAssay data can prioritize high-risk metabolites for further analysis .
Q. What experimental designs mitigate batch-to-batch variability in this compound toxicity studies?
- Methodological Answer : Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize synthesis parameters. Use inbred animal strains or isogenic cell lines to reduce biological variability. Include internal standards (e.g., deuterated analogs) in LC-MS workflows to normalize analytical data .
Data Analysis and Reproducibility
Q. How should researchers structure datasets for this compound to ensure reproducibility?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document raw NMR/HPLC files in repositories like Zenodo, and provide metadata aligned with ISA-Tab standards. For crystallographic data, deposit CIF files in the Cambridge Structural Database (CSD) with full refinement details from SHELXL .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report IC₅₀/EC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression (e.g., RANSAC) to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
